Tralomethrin
Overview
Description
Tralomethrin is a synthetic pyrethroid insecticide known for its potent insecticidal properties. It is widely used in agriculture and household pest control due to its effectiveness against a broad spectrum of insects. This compound works by modifying the gating kinetics of sodium channels in neurons, leading to prolonged depolarization, uncontrolled spasms, paralysis, and eventual death of the insect .
Mechanism of Action
Tralomethrin, also known as HAG 107, is a potent insecticidal compound. It belongs to the class of pyrethroid insecticides, which are synthetic analogs of naturally occurring pyrethrins .
Target of Action
The primary target of this compound is the voltage-gated sodium channels (VGSCs) in neurons . These channels play a crucial role in the generation and propagation of action potentials in neurons, which are essential for the transmission of nerve impulses .
Mode of Action
This compound acts by modifying the gating kinetics of the sodium channels in neurons . It increases the length of time the channel remains open after a stimulus, thereby depolarizing the neuron for a longer period of time . This leads to uncontrolled spasming and eventual paralysis .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the sodium ion influx through VGSCs . By prolonging the open state of these channels, this compound causes an excessive influx of sodium ions, leading to prolonged depolarization . This disrupts the normal electrical activity of the neurons, leading to their paralysis .
Result of Action
The primary result of this compound’s action is the paralysis of the nervous system of insects . This is due to the prolonged depolarization of neurons caused by the modification of sodium channel kinetics . Ultimately, this leads to the death of the insect .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it has been noted that pyrethroids are usually broken apart by sunlight and the atmosphere in one or two days . Therefore, the effectiveness of this compound may be reduced in environments with high sunlight exposure. Additionally, it has been found to be toxic to fish , indicating that its use should be carefully managed in aquatic environments to prevent harm to non-target organisms.
Preparation Methods
Synthetic Routes and Reaction Conditions: Tralomethrin is synthesized through the esterification of (1R)-cis-2,2-dimethyl-3-(1,2,2,2-tetrabromoethyl)cyclopropanecarboxylic acid with (2S)-hydroxy(3-phenoxyphenyl)acetonitrile. The reaction typically involves the use of a strong acid catalyst and is carried out under controlled temperature conditions to ensure the formation of the desired ester .
Industrial Production Methods: Industrial production of this compound involves large-scale esterification processes, often utilizing continuous flow reactors to maintain consistent reaction conditions and high yields. The process is optimized to minimize by-products and ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Tralomethrin undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various degradation products.
Reduction: Reduction reactions can lead to the formation of less toxic metabolites.
Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the cyano group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Nucleophiles like hydroxide ions can facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions include various brominated and hydroxylated derivatives, which are generally less toxic than the parent compound .
Scientific Research Applications
Tralomethrin has a wide range of scientific research applications:
Chemistry: Used as a model compound to study the behavior of pyrethroid insecticides in various chemical environments.
Biology: Employed in studies investigating the effects of insecticides on non-target organisms, including beneficial insects and aquatic life.
Medicine: Research on the potential health effects of pyrethroid exposure in humans, including neurotoxicity and endocrine disruption.
Comparison with Similar Compounds
- Permethrin
- Cypermethrin
- Deltamethrin
- Lambda-cyhalothrin
Comparison: Tralomethrin is unique among pyrethroids due to its high potency and effectiveness against a wide range of pests. Compared to permethrin and cypermethrin, this compound has a higher molecular weight and greater lipophilicity, which enhances its ability to penetrate insect cuticles. Deltamethrin and lambda-cyhalothrin, on the other hand, are known for their rapid knockdown effects but may have shorter residual activity compared to this compound .
Properties
CAS No. |
66841-25-6 |
---|---|
Molecular Formula |
C22H19Br4NO3 |
Molecular Weight |
665.0 g/mol |
IUPAC Name |
[(S)-cyano-(3-phenoxyphenyl)methyl] (1R,3S)-2,2-dimethyl-3-(1,2,2,2-tetrabromoethyl)cyclopropane-1-carboxylate |
InChI |
InChI=1S/C22H19Br4NO3/c1-21(2)17(19(23)22(24,25)26)18(21)20(28)30-16(12-27)13-7-6-10-15(11-13)29-14-8-4-3-5-9-14/h3-11,16-19H,1-2H3/t16-,17-,18+,19?/m1/s1 |
InChI Key |
YWSCPYYRJXKUDB-KAKFPZCNSA-N |
SMILES |
CC1(C(C1C(=O)OC(C#N)C2=CC(=CC=C2)OC3=CC=CC=C3)C(C(Br)(Br)Br)Br)C |
Isomeric SMILES |
CC1([C@H]([C@H]1C(=O)O[C@H](C#N)C2=CC(=CC=C2)OC3=CC=CC=C3)C(C(Br)(Br)Br)Br)C |
Canonical SMILES |
CC1(C(C1C(=O)OC(C#N)C2=CC(=CC=C2)OC3=CC=CC=C3)C(C(Br)(Br)Br)Br)C |
Appearance |
Solid powder |
Color/Form |
Orange-yellow solid Yellow to beige, resinous solid (tech) |
density |
1.70 at 20 °C |
flash_point |
26 °C |
melting_point |
143.0 °C 138-148 °C |
1375081-91-6 66841-25-6 |
|
Pictograms |
Irritant; Environmental Hazard |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
Stable under recommended storage conditions. Stable for 6 months at 50 °C. Acidic media reduce hydrolysis and epimerization. |
solubility |
1.20e-07 M In water, 0.8 mg/L In acetone, dichloromethane, toluene, xylene >1000; dimethyl sulfoxide >500; ethanol >180 (all in g/L) |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
tralomethrin tralomethrin, (1R-(1alpha(R*),3alpha(R*)))-isomer tralomethrin, (1R-(1alpha(R*),3alpha(S*)))-isome |
vapor_pressure |
3.60e-11 mmHg 3.6X10-11 mm Hg at 25 °C |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does tralomethrin affect insects?
A1: this compound, like other pyrethroids, is an axonic poison. It disrupts the nervous system by binding to voltage-gated sodium channels in nerve cells [, ]. This binding prevents the channels from closing properly, leading to a constant influx of sodium ions and hyperexcitation of the nerves. This ultimately paralyzes and kills the insect.
Q2: Does this compound require metabolic activation to exert its insecticidal activity?
A2: Yes, research suggests that this compound undergoes debromination to deltamethrin within the insect's body, and this metabolic conversion is essential for its biological activity []. Inhibiting this conversion significantly delays the onset of poisoning symptoms.
Q3: What are the typical symptoms of this compound poisoning in insects?
A3: this compound poisoning in insects typically manifests as rapid paralysis or knockdown, often followed by death [, ]. The speed of onset and severity of these symptoms can vary depending on factors like insect species, developmental stage, and the dose of this compound received.
Q4: What is the molecular formula and weight of this compound?
A4: this compound has the molecular formula C22H19Br4NO3 and a molecular weight of 665.01 g/mol.
Q5: Is there any information available on the spectroscopic data for this compound?
A5: While the provided research papers do not delve into detailed spectroscopic data, analytical methods like gas chromatography coupled with electron capture detection (GC-ECD) and high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) have been used for its identification and quantification in various matrices [, , , ].
Q6: How stable is this compound in the environment?
A6: this compound is relatively unstable in the environment, particularly under the influence of sunlight and rainfall [, ]. Its persistence can vary depending on factors such as temperature, pH, and the presence of organic matter.
Q7: How do environmental factors like rainfall affect this compound's efficacy in the field?
A7: Rainfall, especially within two days of application, can significantly reduce this compound's efficacy against target pests []. This is likely due to the wash-off of the insecticide from treated surfaces, reducing its availability for contact and ingestion by the target insects.
Q8: Is there any information on the compatibility of this compound with other materials or formulations?
A8: Research indicates that this compound can be tank-mixed with other insecticides, such as chlordimeform hydrochloride [] and profenofos [], to potentially enhance its insecticidal efficacy or broaden its spectrum of control.
Q9: What is known about the toxicity of this compound to non-target organisms?
A9: this compound is highly toxic to aquatic organisms []. Studies have shown that it can cause cardiovascular and developmental toxicity in zebrafish embryos at environmentally relevant concentrations [].
Q10: What are the potential risks of this compound to beneficial insects?
A10: As an insecticide, this compound poses risks to beneficial insects, including natural enemies of pests. For example, it negatively affects the survival and longevity of the parasitic wasp Diaeretiella rapae, a natural enemy of the cabbage aphid [].
Q11: Is there evidence of insecticide resistance to this compound?
A11: Yes, studies have documented the development of resistance to this compound in insect populations. For instance, the green peach aphid (Myzus persicae) has shown decreased susceptibility to this compound and other pyrethroids [].
Q12: Can cross-resistance to other pyrethroids occur in insects resistant to this compound?
A12: Yes, cross-resistance is a significant concern with pyrethroids. Insects that develop resistance to one pyrethroid, like this compound, may also exhibit resistance to other pyrethroids, even if they haven't been directly exposed to them []. This is often attributed to shared modes of action and detoxification mechanisms among pyrethroids.
Q13: What are the common methods for detecting and quantifying this compound residues?
A13: Gas chromatography with electron capture detection (GC-ECD) [, , , ] and high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) [, ] are commonly employed techniques for the analysis of this compound residues in various matrices like food, water, and environmental samples.
Q14: Can this compound be distinguished from its metabolites or degradation products using these analytical methods?
A14: Yes, techniques like HPLC-MS/MS allow for the separation and identification of this compound from its metabolites and degradation products []. This is crucial for accurately assessing the fate and behaviour of this compound in the environment and biological systems.
Q15: Are there alternative pest control strategies to mitigate the risks associated with this compound use?
A15: Yes, integrated pest management (IPM) strategies offer more sustainable alternatives []. These involve combining various methods like cultural control, biological control using natural enemies, and the judicious use of less persistent and selective insecticides.
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